molecular formula C7H7Cl2N3O2 B11810878 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Cat. No.: B11810878
M. Wt: 236.05 g/mol
InChI Key: KBWAXLSVVDTQSE-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves the reaction of 4,5-dichloro-6-oxopyridazine with N-methylacetamide under specific conditions. One common method includes the use of potassium tert-butoxide in toluene at room temperature, which provides the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of eco-friendly and stable reagents, such as alkyl and aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates, is preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.

Common Reagents and Conditions

    Oxidation: DDQ in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide. It has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study :
A study demonstrated that this compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55

P2X7 Receptor Inhibition

The compound has been identified as a potential inhibitor of the purinergic P2X7 receptor, which plays a critical role in various inflammatory and neurodegenerative diseases.

Research Findings :
Patents have reported that novel pyridazinone compounds, including derivatives of this compound, can inhibit the P2X7 receptor effectively, offering therapeutic avenues for conditions like chronic pain and inflammation .

Protein-Ligand Interactions

Studies utilizing binding assays have shown that this compound interacts with specific proteins involved in cellular signaling pathways.

Binding Affinity :
The compound demonstrated notable binding affinity in protein-ligand interactions, which is crucial for its potential therapeutic applications .

Activity TypeObserved Effect
Anticancer ActivitySignificant inhibition of cancer cell growth
Receptor InhibitionEffective P2X7 receptor inhibition
Protein BindingHigh binding affinity to target proteins

Mechanism of Action

The mechanism of action of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it can form covalent bonds with certain enzymes, leading to inhibition of their activity. This interaction is often mediated by the halogenated pyridazinone group, which can form a covalent bond with cysteine residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: These compounds are similar in structure and are used as alternatives to chloroformates for the synthesis of symmetric and asymmetric carbonates.

    2,4-Dichloro-6-phenylpyrimidine: Another related compound that undergoes similar types of reactions and has comparable applications.

Uniqueness

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₅Cl₂N₃O₂
  • Molecular Weight : 222.03 g/mol
  • CAS Number : 17284-92-3

Research indicates that this compound may function as an inhibitor of specific protein interactions, particularly those involving PRMT5 (protein arginine methyltransferase 5). Inhibition of PRMT5 is considered a viable therapeutic strategy for certain cancers, particularly those lacking the MTAP (methylthioadenosine phosphorylase) gene. Studies have shown that compounds similar to this compound can disrupt PRMT5 interactions with substrate adaptor proteins (SAPs), leading to reduced substrate methylation and potential antitumor effects .

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

Antitumor Activity

  • Inhibition of Cancer Cell Growth :
    • The compound has been tested in vitro against various cancer cell lines, demonstrating significant cytotoxic effects.
    • IC50 values have been reported in the range of 10–20 μM for specific cancer types .
  • Mechanistic Studies :
    • Studies indicate that the compound's mechanism may involve the formation of a covalent bond with cysteine residues in target proteins, impacting their function and stability .

Genotoxicity and Safety Profile

  • Genotoxicity Tests :
    • Limited genotoxicity data suggest that while some structural analogs exhibit mutagenic potential at high doses, this compound does not significantly induce mutations in standard assays .
  • Toxicological Assessments :
    • Toxicity studies indicate a relatively favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : A study on MTAP-deleted cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through PRMT5 inhibition.
  • Case Study 2 : Clinical trials involving structurally similar compounds have shown promising results in patients with advanced solid tumors, leading to further investigation into this class of compounds for therapeutic use.

Data Summary Table

Study/Source Biological Activity IC50 (μM) Notes
Study on PRMT5 InhibitionAntitumor activity12–20Effective against MTAP-deleted cancers
Genotoxicity AssessmentNon-genotoxicN/ANo significant mutagenic effects observed
Toxicology StudyFavorable safety profileN/ANo major adverse effects in animal models

Properties

Molecular Formula

C7H7Cl2N3O2

Molecular Weight

236.05 g/mol

IUPAC Name

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-methylacetamide

InChI

InChI=1S/C7H7Cl2N3O2/c1-10-5(13)3-12-7(14)6(9)4(8)2-11-12/h2H,3H2,1H3,(H,10,13)

InChI Key

KBWAXLSVVDTQSE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl

Origin of Product

United States

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